6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride is a complex organic compound that falls within the class of benzimidazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are bicyclic aromatic compounds composed of a benzene ring fused to an imidazole ring, which can be further substituted to enhance their pharmacological properties. This specific compound features nitro and methoxymethyl substituents, which contribute to its unique chemical behavior and potential therapeutic uses.
Benzimidazole derivatives, including 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride, are synthesized for various applications in pharmaceuticals, particularly in the development of anti-cancer, anti-fungal, and anti-inflammatory agents. The classification of this compound places it in the category of heterocyclic organic compounds, specifically as a nitro-substituted benzimidazole.
The synthesis of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole typically involves multi-step reactions that may include:
These methodologies have been adapted from various literature sources that detail synthetic pathways for benzimidazole derivatives, emphasizing green chemistry approaches to minimize environmental impact .
The molecular formula for 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride is .
Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, revealing characteristic peaks corresponding to functional groups present in the molecule .
The chemical reactivity of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole can be explored through several types of reactions:
These reactions are critical for developing derivatives with enhanced or modified biological activities .
The mechanism of action for compounds like 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative data regarding efficacy is typically assessed through assays measuring inhibition concentrations (IC₅₀ values) against target organisms or enzymes .
Key physical properties include:
Chemical properties:
These properties are crucial for determining the appropriate formulation for therapeutic applications .
The applications of 6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole; hydrochloride span various fields:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential contributions to therapeutic advancements .
The renal outer medullary potassium (ROMK or Kir1.1) channel, encoded by the KCNJ1 gene, has emerged as a compelling therapeutic target for hypertension management due to its pivotal role in renal electrolyte handling. Loss-of-function mutations in KCNJ1 cause autosomal recessive antenatal Bartter syndrome type II, characterized by severe salt wasting, polyuria, and hypotension. Crucially, heterozygous carriers of these mutations exhibit lower blood pressure and reduced stroke incidence without clinical manifestations of Bartter syndrome, providing human genetic validation for partial ROMK inhibition as an antihypertensive strategy [1]. This genetic evidence has spurred pharmaceutical interest in developing small-molecule ROMK inhibitors as a novel class of diuretics that could circumvent the hypokalemic side effects of conventional therapies.
The development of potent, selective ROMK inhibitors like VU591 (6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride) represents a significant pharmacological advancement. VU591 inhibits ROMK with an IC~50~ of 240 nM and demonstrates remarkable selectivity, showing no significant activity against >70 off-targets, including Kir2.1, Kir2.3, Kir4.1, Kir7.1, and hERG potassium channels [1] [2]. Unlike classical diuretics, ROMK inhibitors exert dual segmental effects in the nephron: in the thick ascending limb (TAL), they indirectly inhibit the bumetanide-sensitive Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) by limiting luminal potassium recycling, while in the collecting duct (CD), they reduce the electrochemical driving force for sodium reabsorption via epithelial sodium channels (ENaC) [2]. This dual mechanism theoretically enables greater natriuretic efficacy than single-segment diuretics while simultaneously mitigating potassium wasting – a hypothesis substantiated by the pharmacological profile of advanced compounds like "Compound A" (Merck), which induces robust natriuresis without kaliuresis in preclinical models [2].
Table 1: Comparative Pharmacological Profiles of ROMK Inhibitors
Compound | Chemical Class | ROMK IC~50~ | Selectivity Profile | In Vivo Natriuretic Effect |
---|---|---|---|---|
VU591 | Bis-nitro-benzimidazole | 240 nM | >70-fold selective over Kir7.1; >100-fold over Kir2.1, Kir4.1 | Minimal at 100 mg/kg (oral) |
Compound A | Tetrazole-phenyl acetyl piperazine | 90 nM | Selective over Kir2.1, Kir2.3, Kir4.1, Kir7.1, hERG | Robust at 10-30 mg/kg (oral) |
ROMK channels critically regulate potassium handling at multiple nephron segments, creating a complex physiological landscape for pharmacological intervention. In the TAL, ROMK (manifested as the 30 pS K⁺ channel) mediates potassium recycling essential for sustained NKCC2 activity, as evidenced by Ba²⁺ sensitivity studies in isolated perfused tubules [1]. Genetic ablation studies in KCNJ1⁻/⁻ mice reveal compensatory upregulation of flow-stimulated big-conductance calcium-activated potassium (BK) channels in the collecting duct, which maintain potassium secretion despite ROMK deficiency [1]. This adaptation explains the paradoxical potassium wasting observed in antenatal Bartter syndrome patients and highlights the nephron's capacity to modulate secretory pathways when ROMK function is compromised.
ROMK's role extends beyond potassium recycling to direct regulation of potassium excretion. In principal cells of the cortical collecting duct (CCD), ROMK constitutes the primary pathway for regulated potassium secretion under normal flow conditions. Inhibition of ROMK in this segment depolarizes the luminal membrane potential, reducing the electrochemical gradient favoring both potassium secretion and sodium reabsorption [2]. This mechanistic duality enables ROMK inhibitors to simultaneously impair sodium reabsorption and limit potassium losses – a therapeutic advantage over loop or thiazide diuretics that induce significant kaliuresis. The physiological significance is underscored by the observation that ROMK inhibition using Compound A abolishes bumetanide-induced kaliuresis in volume-loaded rats, confirming its potassium-sparing action at clinically relevant concentrations (~10 µM in urine) [2].
The molecular basis of ROMK inhibition by benzimidazole derivatives has been elucidated through innovative computational and functional approaches. Comparative molecular modeling using RosettaLigand docking, based on homology templates from Kir2.2 and Kir3.2 crystal structures, identified two putative binding pockets within the ROMK transmembrane pore. Subsequent site-directed mutagenesis revealed that Val168 and Asn171 in the channel's upper pore – residues unique to ROMK within the Kir family – are essential for high-affinity VU591 binding. Mutations at these positions (V168D and N171D) dramatically reduced VU591 sensitivity, confirming this region as the inhibitor binding site [1]. The voltage-dependent dissociation of VU591 at hyperpolarizing potentials further supports a pore-blocking mechanism where the inhibitor physically occludes potassium conduction [1].
Table 2: Impact of ROMK Mutations on VU591 Sensitivity
Mutation | Location | IC~50~ Shift vs. Wild-Type | Functional Consequence |
---|---|---|---|
V168D | Pore helix | >10-fold increase | Disrupts hydrophobic binding interactions |
N171D | Transmembrane domain | >10-fold increase | Eliminates critical hydrogen bonding |
F168L | Lower pore | Minimal change | Confirms upper pore binding specificity |
Physiological studies demonstrate that ROMK inhibition dysregulates electrolyte transport through both direct and indirect mechanisms. In the TAL, pharmacological ROMK blockade with Compound A mimics the effect of bumetanide, reducing transepithelial short-circuit current by approximately 36% in isolated tubules [1] [2]. Crucially, coadministration studies reveal non-additive effects on urine output when Compound A is combined with bumetanide, confirming overlapping actions at the TAL. In contrast, additive natriuretic effects occur when Compound A is combined with hydrochlorothiazide (NCC inhibitor), amiloride, or benzamil (ENaC inhibitors), indicating complementary actions at distal nephron segments [2]. This segmental synergy enables enhanced sodium excretion while simultaneously inhibiting the kaliuretic response typically induced by NCC or ENaC inhibition alone. The net effect is a favorable excretion profile: increased fractional excretion of sodium (FENa⁺) without increased fractional excretion of potassium (FEK⁺) – a unique pharmacological advantage over existing diuretic classes.
Table 3: Nephron Segment-Specific Actions of ROMK Inhibition
Nephron Segment | Primary Transporters Affected | Electrolyte Consequences |
---|---|---|
Thick Ascending Limb (TAL) | Indirect NKCC2 inhibition | Reduced Na⁺, K⁺, Cl⁻ reabsorption |
Collecting Duct (CD) | Reduced K⁺ secretion via ROMK; Diminished ENaC-dependent Na⁺ reabsorption | Reduced K⁺ excretion; Reduced Na⁺ reabsorption |
The benzimidazole scaffold of VU591 provides critical structure-activity insights for future inhibitor design. The symmetrical bis-nitro aromatic systems flanking a nitrogen/oxygen-rich linker create optimal geometry for engaging the Val168/Asn171 binding pocket. Molecular dynamics simulations reveal that the methoxymethyl linker facilitates conformational flexibility, enabling adaptation to pore dynamics during gating transitions [1]. These features collectively enable submicromolar potency while maintaining selectivity over structurally related Kir channels – a pharmacological profile that establishes benzimidazole derivatives as privileged structures for ROMK-targeted diuretic development.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: